molecular formula C14H16ClN3OS B2849683 5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide CAS No. 2097897-28-2

5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide

Cat. No.: B2849683
CAS No.: 2097897-28-2
M. Wt: 309.81
InChI Key: YQZGQVNGOGQNSZ-UHFFFAOYSA-N
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Description

5-Chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring substituted with a chloro group and a carboxamide group, as well as a cyclohexyl ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the cyclization of 5-chlorothiophene-2-carboxylic acid with 4-(1H-pyrazol-1-yl)cyclohexylamine under specific reaction conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and catalysts like DMAP.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are used.

Major Products Formed:

  • Oxidation: 5-Chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfoxide or sulfone.

  • Reduction: 5-Chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxylamine.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antifungal, and antiviral properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be used in the development of new drugs for treating various diseases, including infections and inflammatory conditions.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique structure and reactivity make it valuable for various applications.

Comparison with Similar Compounds

  • 5-Chloro-N-(4-pyrazolylmethyl)thiophene-2-carboxamide

  • 5-Chloro-N-(4-pyrazolylphenyl)thiophene-2-carboxamide

  • 5-Chloro-N-(4-pyrazolylcyclohexyl)thiophene-2-carboxamide

Uniqueness: 5-Chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide stands out due to its cyclohexyl group, which provides a different spatial arrangement and steric environment compared to other similar compounds. This can influence its reactivity and biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

5-chloro-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c15-13-7-6-12(20-13)14(19)17-10-2-4-11(5-3-10)18-9-1-8-16-18/h1,6-11H,2-5H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZGQVNGOGQNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(S2)Cl)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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